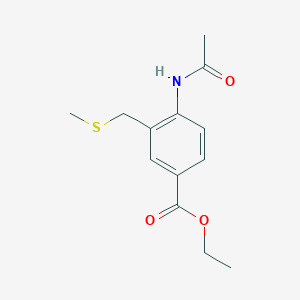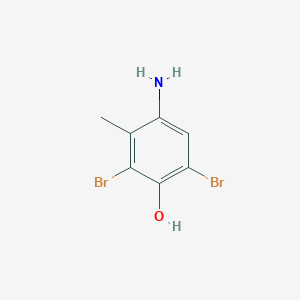
4-Amino-2,6-dibromo-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-dibromo-3-methylphenol is an organic compound with the molecular formula C7H7Br2NO It is a derivative of phenol, where the phenolic hydrogen is substituted by an amino group, and two bromine atoms are attached to the benzene ring at the 2 and 6 positions, with a methyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dibromo-3-methylphenol typically involves the bromination of 3-methylphenol followed by nitration and reduction steps. One common method is as follows:
Bromination: 3-Methylphenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Nitration: The dibrominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,6-dibromo-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, zinc dust, or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or modified amino derivatives.
Substitution: Formation of substituted phenols with different functional groups.
Applications De Recherche Scientifique
4-Amino-2,6-dibromo-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-dibromo-3-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the amino group.
4-Amino-3-methylphenol: Similar structure but lacks the bromine atoms.
4-Amino-2,6-dibromophenol: Similar structure but lacks the methyl group.
Uniqueness
4-Amino-2,6-dibromo-3-methylphenol is unique due to the presence of both amino and bromine substituents on the phenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
63226-17-5 |
|---|---|
Formule moléculaire |
C7H7Br2NO |
Poids moléculaire |
280.94 g/mol |
Nom IUPAC |
4-amino-2,6-dibromo-3-methylphenol |
InChI |
InChI=1S/C7H7Br2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3 |
Clé InChI |
VSHJVPONOWXYBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)

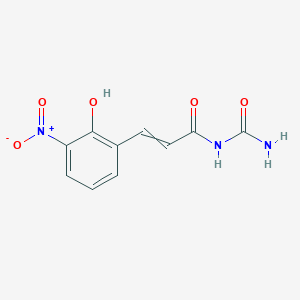
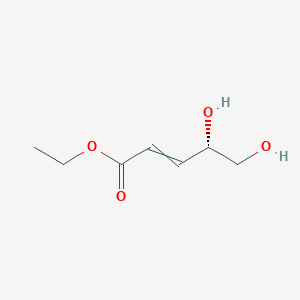
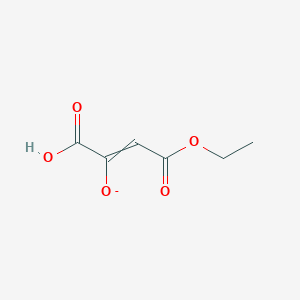
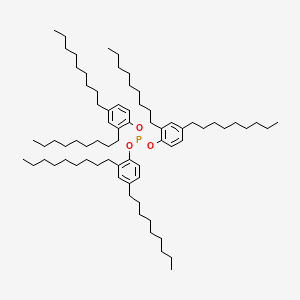


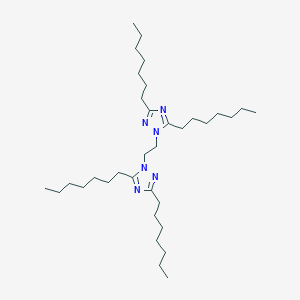
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
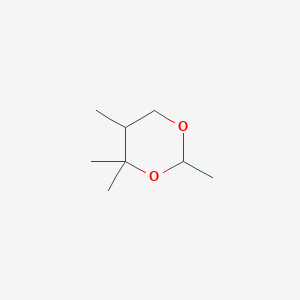
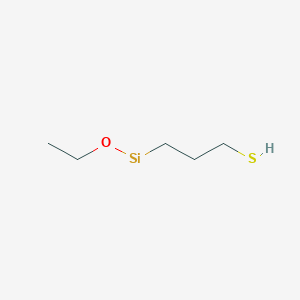
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
